molecular formula C6H6BrClN2 B6145321 (5-bromo-3-chloropyridin-2-yl)methanamine CAS No. 1211581-78-0

(5-bromo-3-chloropyridin-2-yl)methanamine

Cat. No. B6145321
CAS RN: 1211581-78-0
M. Wt: 221.5
InChI Key:
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Description

(5-Bromo-3-chloropyridin-2-yl)methanamine, also known as 5-BCPM, is an important chemical used in various scientific research applications. It is a brominated heterocyclic compound, and is used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

(5-bromo-3-chloropyridin-2-yl)methanamine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a ligand in biochemistry. It has also been used in the synthesis of various drugs, such as antifungals and antimicrobials.

Mechanism of Action

(5-bromo-3-chloropyridin-2-yl)methanamine is known to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form strong bonds with molecules, and it can be used to catalyze certain chemical reactions. It can also act as a Lewis base, meaning it can donate electrons to other molecules. This allows it to form strong bonds with molecules, and it can be used to catalyze certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-bromo-3-chloropyridin-2-yl)methanamine are largely unknown. However, some studies have suggested that it may have an effect on the metabolism of certain drugs. In addition, it has been suggested that it may have an effect on the metabolism of certain proteins.

Advantages and Limitations for Lab Experiments

(5-bromo-3-chloropyridin-2-yl)methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. In addition, it can be used to catalyze a variety of reactions. However, it is important to note that it is a toxic substance and should be handled with care.

Future Directions

There are several potential future directions for the use of (5-bromo-3-chloropyridin-2-yl)methanamine. One potential direction is the use of (5-bromo-3-chloropyridin-2-yl)methanamine as a catalyst in the synthesis of new drugs. Another potential direction is the use of (5-bromo-3-chloropyridin-2-yl)methanamine as a ligand in biochemistry, such as in the study of protein-protein interactions. Additionally, further research could be done to explore the biochemical and physiological effects of (5-bromo-3-chloropyridin-2-yl)methanamine on humans and other organisms. Finally, (5-bromo-3-chloropyridin-2-yl)methanamine could be used as a reagent in organic synthesis, such as in the synthesis of new molecules and materials.

Synthesis Methods

There are several methods for synthesizing (5-bromo-3-chloropyridin-2-yl)methanamine. One method is the reaction of 2-chloropyridine with bromine in the presence of a base. This reaction produces 5-bromo-3-chloro-2-pyridinol, which is then reacted with methylamine to form (5-bromo-3-chloropyridin-2-yl)methanamine. Another method involves the reaction of 2-chloropyridine with a bromine-sulfuric acid mixture, followed by the reaction of the product with methylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-bromo-3-chloropyridin-2-yl)methanamine involves the introduction of a bromine and a chlorine atom onto a pyridine ring, followed by the addition of a methanamine group to the resulting compound.", "Starting Materials": [ "2-chloro-5-bromopyridine", "sodium hydroxide", "sodium iodide", "methanamine hydrochloride", "acetonitrile", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-bromopyridine in a mixture of sodium hydroxide and sodium iodide in acetonitrile.", "Step 2: Heat the mixture at reflux for several hours to introduce a bromine and a chlorine atom onto the pyridine ring, forming (5-bromo-3-chloropyridine).", "Step 3: Isolate (5-bromo-3-chloropyridine) by filtration and washing with diethyl ether.", "Step 4: Dissolve (5-bromo-3-chloropyridine) in methanamine hydrochloride in acetonitrile.", "Step 5: Heat the mixture at reflux for several hours to add the methanamine group to the pyridine ring, forming (5-bromo-3-chloropyridin-2-yl)methanamine.", "Step 6: Isolate the final product by filtration and washing with diethyl ether." ] }

CAS RN

1211581-78-0

Product Name

(5-bromo-3-chloropyridin-2-yl)methanamine

Molecular Formula

C6H6BrClN2

Molecular Weight

221.5

Purity

95

Origin of Product

United States

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